molecular formula C7H13BrO2 B13100326 2-(Bromomethyl)-6-methoxyoxane CAS No. 402751-59-1

2-(Bromomethyl)-6-methoxyoxane

Cat. No.: B13100326
CAS No.: 402751-59-1
M. Wt: 209.08 g/mol
InChI Key: DPHKMNNZFJBVDM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group at the second position and a methoxy group at the sixth position of the tetrahydropyran ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran typically involves the bromination of 6-methoxytetrahydro-2H-pyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Methoxymethyl)-6-methoxytetrahydro-2H-pyran: Features a methoxymethyl group in place of the bromomethyl group.

Uniqueness

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or methoxy counterparts. This reactivity makes it a valuable intermediate for various chemical transformations and applications in different fields .

Properties

CAS No.

402751-59-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(bromomethyl)-6-methoxyoxane

InChI

InChI=1S/C7H13BrO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-5H2,1H3

InChI Key

DPHKMNNZFJBVDM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(O1)CBr

Origin of Product

United States

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